molecular formula C23H29N3O2 B2658924 N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 955594-32-8

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2658924
CAS RN: 955594-32-8
M. Wt: 379.504
InChI Key: MAURQWOOLRUZCK-UHFFFAOYSA-N
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Description

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as PTX-200, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor of the protein-protein interaction between p53 and MDM2, which has been implicated in various cancers. In

Scientific Research Applications

Progress in Tetrahydroquinoline Chemistry

Tetrahydroquinoline is a crucial nitrogen heterocycle, widespread in nature and prevalent in numerous pharmacologically active compounds. Recent advancements in the chemistry of tetrahydroquinolines have focused on synthesis methods, showcasing its importance in creating new molecules with potential applications in various scientific research fields, including medicinal chemistry and drug discovery (Muthukrishnan, Sridharan, & Menéndez, 2019).

Application in Total Synthesis of Natural Products

Tetrahydroisoquinolines serve as the core structure for a plethora of natural products, predominantly alkaloids. The asymmetric Pictet–Spengler Reaction (PSR) has been utilized in the total synthesis of natural products, including alkaloids, due to its significant biological properties. This highlights the compound's utility in synthesizing complex molecules with biological relevance, thereby contributing to drug development and the understanding of biological systems (Heravi, Zadsirjan, & Malmir, 2018).

Physicochemical Evaluation and Pharmacological Activity

A study involving derivatives based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline tested their physicochemical properties and pharmacological activities. The research aimed to explore their potential in pharmacological applications, specifically targeting ocular hypotensive action. Among the derivatives, one compound showed statistically significant potent activity, emphasizing the compound's relevance in developing therapeutics for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Synthesis and Antimicrobial Activity

Research focused on the synthesis of novel compounds containing the tetrahydroquinoline structure has shown promising results in antimicrobial activity. This includes the creation of compounds with significant inhibition of bacterial and fungal growth, underlining the compound's utility in discovering new antimicrobial agents. Such studies contribute to the ongoing search for new treatments against resistant microbial strains, addressing a critical need in public health (Ahmed et al., 2006).

properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-13-26-14-5-7-19-16-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-8-4-6-17(2)15-20/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAURQWOOLRUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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